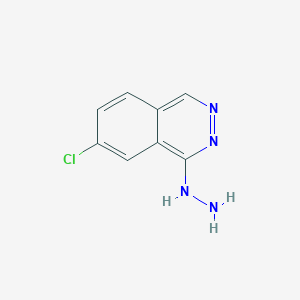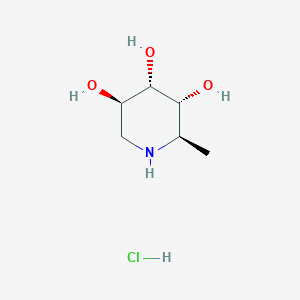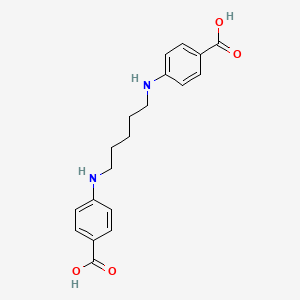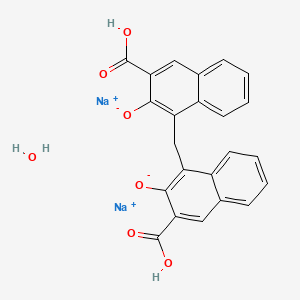
(5-methyl-1H-indol-2-yl)boronic acid
Overview
Description
5-Methyl-1H-indol-2-yl boronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are commonly used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Synthesis Analysis
The synthesis of boronic acids, including 5-methyl-1H-indol-2-yl boronic acid, is relatively simple and well-known . They can be synthesized through various methods, including transition-metal-catalyzed and transition-metal-free cyclization strategies .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-indol-2-yl boronic acid is characterized by a boronic acid group attached to a 5-methyl-1H-indol-2-yl group . The exact molecular formula and weight can vary depending on the specific synthesis process and the presence of any additional functional groups .Chemical Reactions Analysis
Boronic acids, including 5-methyl-1H-indol-2-yl boronic acid, are involved in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction used to synthesize biaryl compounds . They can also react with electrophilic compounds, making them useful for modifying indoles .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, such as 5-Methyl-1H-indole-2-boronic acid, possess various biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for researchers .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties, both in their natural and synthetic forms .
Treatment of Microbes
Indole derivatives have also been used in the treatment of microbes . Their broad-spectrum biological activities make them effective in combating a variety of microbial infections .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . Their diverse biological and clinical applications have attracted increasing attention in recent years .
Synthesis of Biologically Active Molecules
5-Methyl-1H-indole-2-boronic acid has been involved in the synthesis of biologically active molecules . For example, it has been used in the synthesis of indole inhibitors of MMP-13 for arthritic disease treatment .
Suzuki Coupling Reactions
5-Methyl-1H-indole-2-boronic acid has been used as a reactant in Suzuki coupling reactions . This type of reaction is used for the synthesis of Aryl-hetarylfurocoumarins .
Future Directions
Given the wide range of biological activities and applications of boronic acids, there is significant interest in further studying these compounds . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to target multiple receptors and enzymes . They are known to bind with high affinity to these targets, which makes them useful in developing new therapeutic derivatives .
Mode of Action
These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole is a signaling molecule produced by both bacteria and plants . It also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Result of Action
Indole derivatives have been reported to exhibit diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
(5-methyl-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSRSWWJIGXUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694863 | |
| Record name | (5-Methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-indol-2-yl)boronic acid | |
CAS RN |
953411-08-0 | |
| Record name | (5-Methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tetrapotassium;[(3R,5R,7R,10S,12S,13R,14S)-10,13-dimethyl-3,7-disulfonatooxy-17-[(2R)-5-sulfonatooxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B1493856.png)

![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)

![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)

![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)


![3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B1493893.png)
![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)

